Cas no 2216-90-2 (ethyl ()-bromophenylacetate)

ethyl ()-bromophenylacetate structure
ethyl ()-bromophenylacetate structure
Product Name:ethyl ()-bromophenylacetate
CAS No:2216-90-2
MF:C10H11BrO2
MW:243.097142457962
CID:1407300
PubChem ID:97780
Update Time:2025-04-20

ethyl ()-bromophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (1)-bromophenylacetate
    • ethyl ()-bromophenylacetate
    • EINECS 220-735-2
    • ETHYL (+/-)-.ALPHA.-BROMOBENZENEACETATE
    • NS00028559
    • Benzeneacetic acid, alpha-bromo-, ethyl ester
    • NSC38807
    • Bromophenylacetic acid ethyl ester
    • ethyl bromo-phenylacetate
    • NSC 38807
    • alpha-bromobenzeneacetic acid ethyl ester
    • Benzeneacetic acid, .alpha.-bromo-, ethyl ester
    • ethyl a-bromophenylacetate
    • DTXCID6021951
    • ethyl 2-bromo-2-phenylacetate
    • MFCD00013536
    • bromo-phenyl-acetic acid ethyl ester
    • ethyl-alpha-bromophenylacetate
    • Ethyl alpha-bromophenylacetate, 97%
    • F52714
    • AS-48708
    • Q27236983
    • ETHYL 2-BROMO-2-PHENYL-ACETATE
    • ETHYL BROMOPHENYLACETATE, (+/-)-
    • Acetic acid, bromophenyl-, ethyl ester
    • NS00083329
    • DL-.ALPHA.-BROMOPHENYLACETIC ACID ETHYL ESTER
    • DTXSID8041951
    • Ethyl alpha-bromophenylacetate
    • Tox21_301444
    • A18578
    • ETHYL (+/-)-.ALPHA.-BROMOPHENYLACETATE
    • Ethyl alpha -bromophenylacetate
    • EINECS 218-701-7
    • CHEMBL3187649
    • Ethyl alpha-bromobenzeneacetate
    • Ethyl bromo(phenyl)acetate #
    • DB-047465
    • 2882-19-1
    • 2216-90-2
    • Ethyl .alpha.-bromophenylacetate
    • Ethyl-.alpha.-bromophenyl acetate
    • DB-370507
    • AKOS005068226
    • EN300-160259
    • W-107027
    • 0N3C9JY41X
    • UNII-0N3C9JY41X
    • CAS-2882-19-1
    • NCGC00255882-01
    • SCHEMBL280401
    • Ethyl-alpha-bromophenyl acetate
    • NSC-38807
    • Ethyl bromo(phenyl)acetate
    • Ethyl bromophenylacetate
    • Benzeneacetic acid,a-bromo-,ethyl ester
    • Inchi: 1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
    • InChI Key: BKTKLDMYHTUESO-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OCC)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 241.99424g/mol
  • Monoisotopic Mass: 241.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų
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